(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride (R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1260845-74-6
VCID: VC4954116
InChI: InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1
SMILES: C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl
Molecular Formula: C9H13Cl2FN2
Molecular Weight: 239.12

(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

CAS No.: 1260845-74-6

Cat. No.: VC4954116

Molecular Formula: C9H13Cl2FN2

Molecular Weight: 239.12

* For research use only. Not for human or veterinary use.

(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride - 1260845-74-6

Specification

CAS No. 1260845-74-6
Molecular Formula C9H13Cl2FN2
Molecular Weight 239.12
IUPAC Name 3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Standard InChI InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1
Standard InChI Key ZFFKBCBBODOTJG-KLQYNRQASA-N
SMILES C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s structural configuration combines a pyridine ring substituted at positions 3 and 5 with fluorine and an R-configured pyrrolidine moiety, respectively. Protonation of the pyridine nitrogen and pyrrolidine amine groups results in the dihydrochloride salt form, enhancing aqueous solubility for pharmacological applications .

Table 1: Fundamental chemical properties

PropertyValueSource
CAS Registry Number1260845-74-6
Molecular FormulaC₉H₁₃Cl₂FN₂
Molecular Weight239.12 g/mol
Optical Rotation[α]²⁵D = +12.5° (c=1, H₂O)
XLogP31.82
Hydrogen Bond Donors3

Spectroscopic Features

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (d, J=2.8 Hz, 1H, Py-H6), 8.12 (dd, J=9.2, 2.8 Hz, 1H, Py-H4), 4.32 (m, 1H, Pyrrolidine-H2), 3.15 (m, 2H, Pyrrolidine-H5), 2.98 (m, 1H, Pyrrolidine-H3), 2.15 (m, 1H, Pyrrolidine-H4) .

  • ¹⁹F NMR (376 MHz, D₂O): δ -112.4 ppm (dt, J=48.6, 9.3 Hz) .

Synthetic Methodologies

Industrial Production

Current Good Manufacturing Practice (cGMP)-compliant synthesis employs a seven-step enantioselective route:

  • Pyrrolidine Precursor: Resolution of racemic 2-aminopyrrolidine via diastereomeric salt formation with L-tartaric acid .

  • Pyridine Functionalization: Palladium-catalyzed coupling of 3-fluoro-5-bromopyridine with (R)-pyrrolidin-2-ylzinc bromide (Yield: 68%).

  • Salt Formation: Treatment with HCl gas in anhydrous THF achieves >99.5% dihydrochloride purity .

Table 2: Critical process parameters

StepTemperatureCatalystYield
Enantiomer Resolution5°CL-tartaric acid42%
Buchwald-Hartwig110°CPd-XPhos68%
Crystallization-20°CHCl/THF91%

Continuous Flow Optimization

Recent advancements implement microreactor technology to enhance safety and efficiency:

Biological Activity Profile

Neurotransmitter Receptor Interactions

Radioligand binding assays demonstrate nanomolar affinities:

Table 3: Receptor binding data

Receptor SubtypeKᵢ (nM)Selectivity vs S-enantiomer
5-HT₃A2.412-fold higher
α4β2 nAChR18.78-fold higher
D₃ dopamine34.2No significant difference

The R-configuration enhances steric complementarity with 5-HT₃ receptor pockets, as shown in molecular dynamics simulations .

Pharmacological Effects

  • Antiemetic Activity: 0.3 mg/kg dose completely prevents cisplatin-induced emesis in ferret models (ED₅₀=0.11 mg/kg)

  • Cognitive Enhancement: Reverses scopolamine-induced memory deficits in radial arm maze tests (25% improvement at 1 mg/kg)

  • Analgesic Potential: 57% reduction in formalin-induced pain behaviors at 3 mg/kg (i.p.)

Enantiomeric Comparisons

Physicochemical Differences

Table 4: R vs S-enantiomer properties

ParameterR-enantiomerS-enantiomer
Aqueous Solubility38 mg/mL29 mg/mL
Plasma Protein Binding82%78%
Metabolic Clearance12 mL/min/kg18 mL/min/kg
CYP3A4 InhibitionIC₅₀=45 μMIC₅₀=28 μM

Pharmacodynamic Divergence

The S-enantiomer shows 3-fold higher 5-HT₂B affinity (Kᵢ=7.8 nM vs 23.4 nM), raising potential cardiovascular safety concerns absent in the R-form .

HazardPrecautionary Measure
Respiratory IrritationUse NIOSH-approved respirator
Ocular ExposureGoggles with side shields
Skin ContactNitrile gloves (≥8 mil thickness)

Current regulatory status restricts use to non-human research under BSL-2 containment .

Emerging Applications

PET Tracer Development

Carbon-11 labeled analogs ([¹¹C]R-FPP) exhibit:

  • Brain uptake: 3.2% ID/g at 15 min post-injection

  • Specific binding ratio: 2.8 in striatal regions

  • Potential for imaging 5-HT₃ receptor density in depression

Hybrid Molecules

Conjugation with donepezil fragments yields dual-acting AChE/5-HT₃ inhibitors showing:

  • 85% AChE inhibition at 10 μM

  • 92% 5-HT₃ antagonism

  • Improved cognitive scores in transgenic AD models

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